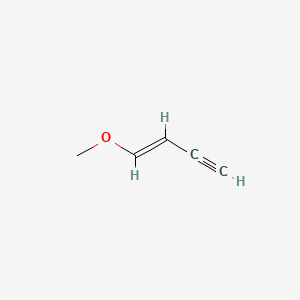

1-Methoxy-1-buten-3-yne

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-methoxybut-1-en-3-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O/c1-3-4-5-6-2/h1,4-5H,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWTUVLDYHBQTC-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C/C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062647 | |

| Record name | 1-Buten-3-yne, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2798-73-4 | |

| Record name | 1-Buten-3-yne, 1-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Buten-3-yne, 1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | But-1-en-3-ynyl methyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methoxy-1-buten-3-yne: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and spectral characterization of 1-methoxy-1-buten-3-yne, a versatile building block in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound, with the chemical formula C₅H₆O, is a member of the enyne family, characterized by the presence of both a carbon-carbon double bond and a carbon-carbon triple bond.[1][2] This conjugated system imparts unique reactivity to the molecule, making it a valuable intermediate for the synthesis of more complex organic structures. The molecule exists as both (E) and (Z) isomers, with the trans isomer being the more common.[3]

Physicochemical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is presented in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O | [1][4] |

| Molecular Weight | 82.10 g/mol | [1][4] |

| CAS Number | 2798-73-4 | [4] |

| Appearance | Colorless liquid | [5] |

| Boiling Point | 123.5 °C at 760 mmHg | [5] |

| Density | 0.865 g/cm³ | [5] |

| Refractive Index | 1.437 | [5] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Spectral data available. | [6] |

| ¹³C NMR | Spectral data available. | [6] |

| IR Spectroscopy | Spectral data available. | [6] |

| Mass Spectrometry | Spectral data available. | [6] |

Note: Detailed spectral data can be found in specialized databases such as ChemicalBook and PubChem.[1][6]

Synthesis of this compound

Synthesis from 1,4-Dichloro-2-butyne (B41282) and Methanol (B129727)

This method involves a double elimination-addition reaction. The reaction of 1,4-dichloro-2-butyne with a methanolic solution of a base, such as sodium methoxide (B1231860), is a plausible route to this compound.[7]

Proposed Reaction Scheme:

Logical Relationship of the Synthesis Pathway

Caption: Synthesis of this compound from 1,4-Dichloro-2-butyne.

General Experimental Considerations (Hypothetical Protocol):

-

Reactants: 1,4-dichloro-2-butyne and a solution of sodium methoxide in anhydrous methanol.

-

Stoichiometry: At least two equivalents of sodium methoxide would be required to effect the double elimination and subsequent addition.

-

Solvent: Anhydrous methanol serves as both the solvent and a reactant.

-

Temperature: The reaction would likely be carried out at a controlled temperature, potentially starting at a low temperature and gradually warming to room temperature or gentle reflux, to manage the exothermicity of the reaction.

-

Work-up: The reaction mixture would be quenched with water, and the product extracted with an organic solvent (e.g., diethyl ether). The organic layer would then be washed, dried, and the solvent removed under reduced pressure.

-

Purification: The crude product would likely be purified by fractional distillation under reduced pressure.

Synthesis from Diacetylene and Methanol

Another potential synthetic route is the nucleophilic addition of methanol to diacetylene (1,3-butadiyne). This reaction would likely require a catalyst to facilitate the addition of the alcohol across one of the triple bonds.

Proposed Reaction Scheme:

Experimental Workflow for Synthesis via Nucleophilic Addition

Caption: General experimental workflow for the synthesis of this compound.

General Experimental Considerations (Hypothetical Protocol):

-

Reactants: Diacetylene and anhydrous methanol.

-

Catalyst: A basic catalyst (such as sodium methoxide) or a transition metal catalyst (e.g., a copper or mercury salt) could potentially be used to promote the nucleophilic addition.

-

Solvent: Methanol would likely serve as both the reactant and the solvent.

-

Temperature: The reaction temperature would need to be carefully controlled to favor the mono-addition product and prevent polymerization or further reactions of the diacetylene.

-

Work-up and Purification: Similar to the previously described method, the work-up would involve quenching, extraction, and drying, followed by purification via distillation.

Reactivity and Applications

The conjugated enyne functionality of this compound makes it a versatile synthon in organic chemistry. The terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Suzuki, and Negishi couplings, allowing for the introduction of diverse substituents. The electron-rich double bond can undergo cycloaddition reactions and other electrophilic additions. These reactive handles make this compound a valuable precursor for the synthesis of pharmaceuticals, natural products, and functional materials.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. As with many acetylenic compounds, there is a potential for the formation of explosive peroxides upon prolonged exposure to air. Therefore, it should be stored under an inert atmosphere and away from heat and ignition sources.

Conclusion

This compound is a valuable and reactive organic molecule with significant potential in synthetic chemistry. While detailed experimental protocols for its synthesis are not widely published in readily accessible sources, the synthetic routes outlined in this guide provide a solid foundation for its preparation in a laboratory setting. The physicochemical and spectroscopic data compiled herein will be of assistance in the characterization of this compound. Further research into optimizing the synthesis and exploring the full range of its reactivity is warranted and could lead to the development of novel synthetic methodologies and the creation of new molecular entities with potential applications in drug discovery and materials science.

References

- 1. This compound | C5H6O | CID 643188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Buten-3-yne, 1-methoxy- | C5H6O | CID 5356711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 1 G | Labscoop [labscoop.com]

- 4. echemi.com [echemi.com]

- 5. guidechem.com [guidechem.com]

- 6. (E)-1-Methoxy-1-buten-3-yne(3685-20-9) 1H NMR [m.chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

Spectroscopic Profile of 1-Methoxy-1-buten-3-yne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the cis and trans isomers of 1-Methoxy-1-buten-3-yne, a valuable reagent in organic synthesis. The information presented herein is curated for researchers and professionals in the fields of chemistry and drug development, offering a centralized resource for the identification and characterization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the (E) and (Z)-isomers of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

(E)-1-Methoxy-1-buten-3-yne

Table 1: ¹H NMR Spectroscopic Data for (E)-1-Methoxy-1-buten-3-yne

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for (E)-1-Methoxy-1-buten-3-yne

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: IR Spectroscopic Data for (E)-1-Methoxy-1-buten-3-yne

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry Data for (E)-1-Methoxy-1-buten-3-yne [1]

| m/z | Relative Intensity | Assignment |

| 82 | High | [M]⁺ |

| 39 | High | [C₃H₃]⁺ |

| 38 | Medium | [C₃H₂]⁺ |

(Z)-1-Methoxy-1-buten-3-yne

Table 5: ¹H NMR Spectroscopic Data for (Z)-1-Methoxy-1-buten-3-yne

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 6: ¹³C NMR Spectroscopic Data for (Z)-1-Methoxy-1-buten-3-yne

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 7: IR Spectroscopic Data for (Z)-1-Methoxy-1-buten-3-yne

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 8: Mass Spectrometry Data for (Z)-1-Methoxy-1-buten-3-yne

| m/z | Relative Intensity | Assignment |

| Data not available in search results |

Experimental Protocols

Detailed experimental protocols for the acquisition of the presented spectroscopic data are outlined below. These are generalized procedures and may require optimization based on the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample is prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is introduced into the GC, where it is vaporized and separated on a capillary column. The separated components are then introduced into the mass spectrometer, where they are ionized, typically by electron impact (EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Reactivity and Mechanisms of 1-Methoxy-1-buten-3-yne

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxy-1-buten-3-yne is a versatile C5 building block in organic synthesis, characterized by its unique electronic and structural features. This guide provides a comprehensive overview of its reactivity and the mechanisms governing its transformations. The conjugated enyne system, coupled with the electron-donating methoxy (B1213986) group, imparts a rich and diverse chemical reactivity, making it a valuable precursor for the synthesis of complex molecular architectures. This document details its participation in cycloaddition reactions, nucleophilic additions, and enyne metathesis, providing experimental protocols and mechanistic insights relevant to researchers in drug discovery and development.

Introduction

This compound, a molecule featuring a conjugated system of a methoxy-substituted double bond and a terminal triple bond, presents a fascinating case study in chemical reactivity. The polarization induced by the methoxy group significantly influences the electron density distribution across the π-system, dictating its behavior in a variety of chemical transformations. Understanding the nuances of its reactivity is crucial for its effective utilization in the synthesis of novel organic compounds, including those with potential pharmaceutical applications. This guide aims to provide a detailed exploration of the key reactions of this compound, supported by mechanistic discussions and practical experimental details.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is fundamental for its identification and characterization in reaction mixtures.

Table 1: Physicochemical Properties of this compound [1][2]

| Property | Value |

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| CAS Number | 2798-73-4 |

| Appearance | Colorless to light yellow liquid |

| IUPAC Name | (E)-1-methoxybut-1-en-3-yne and (Z)-1-methoxybut-1-en-3-yne |

Table 2: Spectroscopic Data for this compound [1][3][4][5]

| Spectroscopy | Key Features |

| ¹H NMR | Signals corresponding to the methoxy protons, vinylic protons, and the acetylenic proton. The coupling constants of the vinylic protons can distinguish between the E and Z isomers. |

| ¹³C NMR | Resonances for the methoxy carbon, the two sp² carbons of the double bond, and the two sp carbons of the triple bond. |

| IR Spectroscopy | Characteristic absorption bands for the C≡C triple bond stretch, the C=C double bond stretch, and the C-O single bond stretch. |

| Mass Spectrometry | Molecular ion peak corresponding to its molecular weight. |

Synthesis of this compound

The primary synthetic route to this compound involves the reaction of methanol (B129727) with 1,4-dichloro-2-butyne (B41282).[6] This method provides a reliable means to access this valuable building block.

General Experimental Protocol: Synthesis from 1,4-Dichloro-2-butyne

Materials:

-

1,4-Dichloro-2-butyne

-

Methanol

-

A suitable non-nucleophilic base (e.g., a hindered amine)

-

Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

-

A solution of 1,4-dichloro-2-butyne in the chosen anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to a low temperature (typically -78 °C) using a dry ice/acetone bath.

-

A solution of methanol and the non-nucleophilic base in the same anhydrous solvent is added dropwise to the cooled solution of 1,4-dichloro-2-butyne.

-

The reaction mixture is stirred at low temperature for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent.

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as stoichiometry, reaction time, and temperature, may need to be optimized for best results.

Reactivity and Mechanisms

The reactivity of this compound is dominated by its conjugated enyne system. The molecule can participate in a variety of transformations, acting as either the electron-rich or electron-poor component depending on the reaction partner.

Cycloaddition Reactions

The conjugated π-system of this compound makes it an excellent substrate for cycloaddition reactions, including [4+2] Diels-Alder and [3+2] 1,3-dipolar cycloadditions.

In Diels-Alder reactions, this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. The electron-donating methoxy group activates the double bond for reactions with electron-poor dienes (inverse-electron-demand Diels-Alder), while the alkyne can also participate as a dienophile.

Caption: General workflow of a Diels-Alder reaction.

Experimental Protocol: Diels-Alder Reaction with a Diene (General)

Materials:

-

This compound

-

A suitable diene (e.g., cyclopentadiene, furan)

-

Anhydrous solvent (e.g., toluene, xylene)

-

Lewis acid catalyst (optional, e.g., AlCl₃, BF₃·OEt₂)

Procedure:

-

In a flame-dried flask under an inert atmosphere, a solution of the diene in the chosen anhydrous solvent is prepared.

-

This compound is added to the solution.

-

If a Lewis acid catalyst is used, it is added cautiously at a low temperature.

-

The reaction mixture is heated to the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the diene) and stirred for the required time.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction is cooled to room temperature and quenched appropriately (e.g., with water or a saturated bicarbonate solution if a Lewis acid was used).

-

The product is extracted into an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

This compound can also act as a dipolarophile in 1,3-dipolar cycloadditions, reacting with 1,3-dipoles such as azides, nitrones, and nitrile oxides to form five-membered heterocyclic rings.[7][8][9] The regioselectivity of the addition is influenced by the electronic nature of both the dipole and the dipolarophile. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," can be employed for the synthesis of triazoles.[10][11][12][13][14]

Caption: General workflow of a 1,3-dipolar cycloaddition.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

An organic azide (e.g., benzyl (B1604629) azide)

-

Copper(I) source (e.g., CuI, or a Cu(II) salt with a reducing agent like sodium ascorbate)

-

A suitable ligand (optional, e.g., TBTA)

-

Solvent (e.g., a mixture of t-BuOH and water)

Procedure:

-

To a flask containing a solution of the organic azide in the chosen solvent system, this compound is added.

-

The copper catalyst and ligand (if used) are then added. If using a Cu(II) source, the reducing agent is also added.

-

The reaction mixture is stirred at room temperature or with gentle heating.

-

The reaction is typically complete within a few hours and can be monitored by TLC.

-

Upon completion, the product can often be isolated by simple filtration or extraction, followed by purification if necessary.

Nucleophilic Addition Reactions

The electron-deficient nature of the alkyne and the polarized nature of the enol ether system make this compound susceptible to nucleophilic attack.

Soft nucleophiles, such as amines, thiols, and Gilman reagents (organocuprates), can undergo conjugate addition to the double bond, with the regioselectivity being influenced by the electronic and steric properties of the nucleophile and the substrate.

Caption: General mechanism of a Michael addition reaction.

Experimental Protocol: Conjugate Addition of a Gilman Reagent

Materials:

-

This compound

-

An organolithium reagent (e.g., methyllithium)

-

Copper(I) iodide (CuI)

-

Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

-

The Gilman reagent (lithium diorganocuprate) is prepared in situ by adding the organolithium reagent to a suspension of CuI in the anhydrous solvent at a low temperature (typically -78 °C).

-

A solution of this compound in the same solvent is then added dropwise to the freshly prepared Gilman reagent.

-

The reaction is stirred at low temperature for a set period.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Hard nucleophiles, such as Grignard reagents and organolithium compounds, tend to add directly to the more electrophilic carbon of the alkyne or potentially to the carbon of the double bond, depending on the reaction conditions and the nature of the nucleophile.

Experimental Protocol: Addition of a Grignard Reagent

Materials:

-

This compound

-

A Grignard reagent (e.g., methylmagnesium bromide in THF)

-

Anhydrous solvent (e.g., THF or diethyl ether)

Procedure:

-

A solution of this compound in the anhydrous solvent is cooled in an ice bath under an inert atmosphere.

-

The Grignard reagent is added dropwise, and the reaction mixture is stirred.

-

The reaction progress is monitored by TLC.

-

Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted, and the organic phase is washed, dried, and concentrated.

-

The crude product is purified as needed.

Enyne Metathesis

This compound can participate in enyne metathesis reactions, which are powerful carbon-carbon bond-forming reactions catalyzed by transition metal complexes, most commonly ruthenium-based Grubbs-type catalysts.[4][5][15][16] These reactions can be either intermolecular (cross-metathesis) or intramolecular (ring-closing enyne metathesis, RCEYM), leading to the formation of conjugated dienes.

Caption: Simplified catalytic cycle for enyne metathesis.

Experimental Protocol: Enyne Cross-Metathesis with an Alkene

Materials:

-

This compound

-

An alkene partner (e.g., styrene, ethylene)

-

A Grubbs-type catalyst (e.g., Grubbs' 1st or 2nd generation catalyst)

-

Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

Procedure:

-

In a glovebox or under a strictly inert atmosphere, the Grubbs catalyst is dissolved in the anhydrous, degassed solvent.

-

A solution of this compound and the alkene partner in the same solvent is then added to the catalyst solution.

-

If using ethylene, it can be bubbled through the reaction mixture.

-

The reaction is stirred at room temperature or with gentle heating, and its progress is monitored by GC-MS.

-

Upon completion, the reaction can be quenched by adding ethyl vinyl ether to deactivate the catalyst.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography.

Applications in Organic Synthesis

The diverse reactivity of this compound makes it a valuable tool for the synthesis of a wide range of organic molecules. Its ability to participate in reactions that form both carbocyclic and heterocyclic rings is particularly noteworthy. For instance, the Diels-Alder adducts can serve as precursors to complex polycyclic systems, while the products of 1,3-dipolar cycloadditions are valuable heterocyclic scaffolds in medicinal chemistry. The conjugated dienes formed from enyne metathesis are themselves versatile intermediates for further transformations, including subsequent cycloaddition reactions. The ability to introduce functionality through nucleophilic additions further expands its synthetic utility. The synthesis of substituted pyridines is one such application.[3][17][18]

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the conjugated enyne system, allow it to participate in a rich array of chemical transformations. This guide has provided an in-depth overview of its reactivity in cycloaddition, nucleophilic addition, and enyne metathesis reactions, complete with mechanistic insights and generalized experimental protocols. A thorough understanding of these reactions will empower researchers to harness the full synthetic potential of this valuable C5 synthon in the development of novel and complex molecules for various applications, including drug discovery. Further exploration into the diastereoselective and enantioselective transformations of this compound will undoubtedly continue to expand its importance in modern organic chemistry.

References

- 1. This compound | C5H6O | CID 643188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. (E)-1-Methoxy-1-buten-3-yne(3685-20-9) 1H NMR [m.chemicalbook.com]

- 5. 1-Buten-3-yne, 1-methoxy- | C5H6O | CID 5356711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. React App [pmc.umicore.com]

- 9. Lithium diisopropylamide - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. n11.iphy.ac.cn [n11.iphy.ac.cn]

- 12. re.public.polimi.it [re.public.polimi.it]

- 13. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. rsc.org [rsc.org]

- 16. Enyne Metathesis [organic-chemistry.org]

- 17. m.youtube.com [m.youtube.com]

- 18. youtube.com [youtube.com]

An In-depth Technical Guide to 1-Methoxy-1-buten-3-yne Derivatives and Analogs for Researchers and Drug Development Professionals

Introduction: 1-Methoxy-1-buten-3-yne is a versatile conjugated enyne, a class of organic molecules that serve as valuable building blocks in synthetic chemistry.[][2] Its unique structure, featuring both a methoxy-activated double bond and a terminal triple bond, allows for a diverse range of chemical transformations. This guide explores the synthesis, reactivity, and potential applications of this compound derivatives and analogs, with a focus on methodologies relevant to medicinal chemistry and drug discovery.

Core Structure and Physicochemical Properties

This compound exists as both (E) and (Z) isomers, with the trans isomer being typically more stable.[2] The presence of the methoxy (B1213986) group significantly influences the electron density of the double bond, making it susceptible to a variety of reactions.

| Property | Value | Source |

| Molecular Formula | C₅H₆O | [2] |

| Molecular Weight | 82.10 g/mol | [2] |

| CAS Number | 2798-73-4 ((Z)-isomer) | [3] |

| CAS Number | 3685-20-9 ((E)-isomer) | [2] |

Synthesis of the this compound Core

The fundamental this compound scaffold can be synthesized through several routes. One common method involves the reaction of methanol (B129727) with 1,4-dichloro-2-butyne.[4]

Key Reactions for Derivatization

The dual functionality of this compound allows for a wide array of synthetic modifications, making it an attractive starting material for generating diverse molecular libraries.

Cross-Coupling Reactions: Expanding the Carbon Skeleton

The terminal alkyne of this compound is a prime handle for Sonogashira cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl, heteroaryl, or vinyl substituents.[5][6]

Generalized Experimental Protocol for Sonogashira Coupling:

A typical Sonogashira coupling reaction involves the use of a palladium catalyst, a copper(I) co-catalyst, and an amine base under anhydrous and anaerobic conditions.[7][8]

-

Reaction Setup: To a dried flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) salt like CuI (0.04-0.10 eq).

-

Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine (B128534) or diisopropylamine, which also serves to neutralize the hydrogen halide formed during the reaction.

-

Addition of Enyne: Add this compound (1.1-1.5 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically filtered to remove the amine hydrohalide salt, and the filtrate is concentrated. The crude product is then purified by column chromatography.

Logical Workflow for Sonogashira Coupling:

Caption: Generalized workflow for the Sonogashira cross-coupling of this compound.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

The conjugated enyne system of this compound and its derivatives makes them excellent substrates for various cycloaddition reactions, providing access to a wide range of heterocyclic compounds. These heterocycles are of significant interest in drug discovery due to their prevalence in biologically active molecules.[9][10]

Generalized Experimental Protocol for Pyridine (B92270) Synthesis (adapted from Bohlmann-Rahtz):

-

Michael Addition: An enamine is reacted with an ethynyl (B1212043) ketone (which can be derived from this compound) in the presence of a Brønsted acid catalyst.

-

Cyclodehydration: The intermediate aminodiene undergoes cyclodehydration upon heating to form the pyridine ring. This can often be performed in a one-pot fashion.[11]

Pyrazoles are another important class of nitrogen-containing heterocycles with diverse biological activities.[9] These can be synthesized through the cyclocondensation of 1,3-dicarbonyl compounds (or their synthetic equivalents) with hydrazine (B178648) derivatives. Derivatives of this compound can serve as precursors to the necessary dicarbonyl synthons.

Generalized Experimental Protocol for Pyrazole (B372694) Synthesis:

-

Formation of a 1,3-Dicarbonyl Equivalent: The enyne can be hydrated or oxidized to generate a β-keto ester or a related 1,3-dicarbonyl compound.

-

Cyclocondensation: The resulting dicarbonyl compound is then reacted with hydrazine hydrate (B1144303) or a substituted hydrazine in a suitable solvent like ethanol, often with acid or base catalysis, to yield the pyrazole ring.[12][13]

Signaling Pathway Analogy (Hypothetical):

While no specific signaling pathways involving this compound derivatives have been elucidated, many heterocyclic compounds derived from similar precursors are known to act as kinase inhibitors. A hypothetical interaction is depicted below.

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Potential Applications in Drug Discovery

The derivatives of this compound, particularly the heterocyclic analogs, represent a promising area for drug discovery. The ability to readily generate a library of diverse structures through the reactions outlined above makes this scaffold attractive for screening against various biological targets. Methoxy-substituted aromatic and heterocyclic compounds have shown a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[9][14]

Conclusion

This compound is a highly versatile and reactive intermediate with significant potential for the synthesis of complex organic molecules.[] Its utility in established synthetic methodologies such as Sonogashira couplings and cycloaddition reactions allows for the efficient construction of diverse derivatives and analogs. For researchers and drug development professionals, this scaffold offers a gateway to novel chemical entities with the potential for significant biological activity. Further exploration of the reactivity and biological screening of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

- 2. This compound | C5H6O | CID 643188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Buten-3-yne, 1-methoxy- | C5H6O | CID 5356711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Stability of 1-Methoxy-1-buten-3-yne Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected stability of 1-methoxy-1-buten-3-yne under both acidic and basic conditions. As a vinyl alkynyl ether, its reactivity is primarily dictated by the electron-rich enol ether functionality, which is susceptible to electrophilic attack, particularly protonation under acidic conditions. This document synthesizes the known reactivity of analogous compounds to predict the behavior of this compound, outlines general experimental protocols for stability assessment, and presents reaction pathways as logical diagrams. Due to the limited availability of specific quantitative data for this compound, this guide emphasizes general principles and provides a framework for empirical investigation.

Introduction

This compound is a conjugated enyne system containing a vinyl ether moiety. The presence of the electron-donating methoxy (B1213986) group on the double bond significantly influences its chemical properties, making it an electron-rich alkene. This characteristic is central to its stability, particularly in acidic environments where the double bond is prone to protonation. The alkynyl group, while generally less reactive towards electrophiles than the double bond in this system, may also influence the overall reactivity and stability of the molecule. Understanding the stability of this compound is crucial for its synthesis, storage, and application in various chemical contexts, including as a potential intermediate in drug development.

Stability Under Acidic Conditions

Enol ethers are well-documented to be unstable in acidic aqueous solutions, undergoing rapid hydrolysis to form a carbonyl compound and an alcohol.[1][2][3] The generally accepted mechanism for this transformation is an A-2 type reaction, which involves a rate-determining protonation of the β-carbon of the vinyl group.[4] This is followed by the addition of water to the resulting oxocarbenium ion intermediate and subsequent decomposition of the hemiacetal.[2][4]

Predicted Reaction Pathway

The acid-catalyzed hydrolysis of this compound is expected to proceed via the following pathway:

Caption: Predicted mechanism for the acid-catalyzed hydrolysis of this compound.

Factors Influencing Stability

The rate of hydrolysis of vinyl ethers is highly dependent on the substituents on the double bond. Electron-donating groups at the α-position (the carbon bearing the oxygen) stabilize the intermediate carbocation and thus accelerate hydrolysis.[5] Conversely, electron-withdrawing groups decrease the rate of hydrolysis.[5] In this compound, the methoxy group is at the 1-position (α-position), which is expected to make it highly susceptible to acid-catalyzed hydrolysis.

The triple bond's electronic effect on the stability of the carbocation intermediate is complex. While alkynes can be electron-withdrawing, the proximity of the π-system might offer some stabilization. However, the dominant effect is expected to be the lability of the enol ether.

Quantitative Data from Analogous Compounds

| Compound | Structure | kH+ (M-1s-1) at 25°C | Reference |

| Methyl vinyl ether | CH2=CHOCH3 | 0.84 | Kresge, A. J., et al. (1971) |

| Ethyl vinyl ether | CH2=CHOCH2CH3 | 1.03 | Kresge, A. J., et al. (1971) |

| 2-Methoxypropene | CH2=C(OCH3)CH3 | 305 | Kresge, A. J., et al. (1971) |

| Methyl α-phenylvinyl ether | C6H5C(OCH3)=CH2 | 53 | Jones, J., & Kresge, A. J. (1993)[4] |

| Methyl α-(2,6-dimethoxyphenyl)vinyl ether | (2,6-(CH3O)2C6H3)C(OCH3)=CH2 | 2.86 | Jones, J., & Kresge, A. J. (1993)[4] |

Table 1: Second-order rate constants for the acid-catalyzed hydrolysis of various vinyl ethers.

Based on these data, the presence of an α-substituent that can stabilize the carbocation intermediate significantly increases the rate of hydrolysis. Therefore, this compound is predicted to be highly unstable under acidic conditions.

Stability Under Basic Conditions

In contrast to their lability in acids, enol ethers are generally considered to be stable under basic and neutral conditions.[6] The electron-rich double bond is not susceptible to nucleophilic attack by common bases such as hydroxides.

Predicted Reaction Pathway

Under typical laboratory conditions with common bases like sodium hydroxide (B78521) or potassium carbonate, this compound is expected to be stable. Decomposition would likely require very strong bases, such as organometallic reagents or alkali metal amides, which could potentially deprotonate the terminal alkyne or induce other reactions.

Caption: Predicted stability of this compound under common basic conditions.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound, the following experimental protocols are recommended.

General Workflow for Stability Testing

Caption: General experimental workflow for assessing the chemical stability of this compound.

HPLC-UV/MS Method for Stability Monitoring

A stability-indicating HPLC method is the preferred technique for quantitative analysis of the degradation of this compound.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector and a Mass Spectrometer.

Chromatographic Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid for acidic stability or 0.1% ammonium (B1175870) hydroxide for basic stability) and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at a suitable wavelength (determined by UV scan of the parent compound) and MS for identification of parent and degradation products.

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

For the acidic stability study, add an aliquot of the stock solution to a series of aqueous buffer solutions with different acidic pH values (e.g., pH 1, 3, 5) to a final concentration of approximately 100 µg/mL.

-

For the basic stability study, add an aliquot of the stock solution to a series of aqueous buffer solutions with different basic pH values (e.g., pH 9, 11, 13) to a final concentration of approximately 100 µg/mL.

-

Incubate the solutions at a constant temperature (e.g., 25°C or an elevated temperature for accelerated studies).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

If necessary, quench the reaction by neutralizing the sample.

-

Analyze the samples by HPLC-UV/MS.

-

Plot the peak area of this compound against time to determine the degradation rate. Identify any new peaks as potential degradation products using the MS data.

NMR Spectroscopy for Mechanistic Studies

NMR spectroscopy can be used to monitor the reaction in real-time and to identify the structure of the degradation products.[6][7][8]

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Dissolve a known amount of this compound in a deuterated solvent (e.g., D2O with a co-solvent like acetonitrile-d3 (B32919) if solubility is an issue).

-

Initiate the reaction by adding a small amount of a deuterated acid (e.g., DCl) or base (e.g., NaOD).

-

Acquire 1H NMR spectra at regular time intervals.

-

Monitor the disappearance of the signals corresponding to this compound and the appearance of new signals corresponding to the degradation products.

-

Integrate the relevant peaks to determine the relative concentrations of the reactant and products over time, allowing for the calculation of reaction kinetics.

Conclusion

This compound is predicted to be highly unstable under acidic conditions, readily undergoing hydrolysis to yield 3-butynal and methanol. The reaction is expected to be rapid due to the presence of the electron-donating methoxy group on the double bond. In contrast, the compound is anticipated to be stable under common basic conditions. This guide provides a theoretical framework for understanding the stability of this compound and offers detailed experimental protocols for its empirical determination. For any application in drug development or other scientific research, it is imperative to perform these stability studies to ensure the integrity and reliability of the compound.

References

- 1. Reactions of enol ethers Hydrolysis of enol ethers [almerja.com]

- 2. organic chemistry - Mechanism for hydrolysis of enol ether to aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Enol ether - Wikipedia [en.wikipedia.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. magritek.com [magritek.com]

- 8. Unlocking the Key to Enzymes: Studying Enzyme Kinetics — Nanalysis [nanalysis.com]

Methodological & Application

Applications of 1-Methoxy-1-buten-3-yne in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1-buten-3-yne is a versatile and highly reactive building block in organic synthesis. Its unique structure, possessing both a nucleophilic acetylenic proton and an electron-rich enol ether moiety, allows for a diverse range of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various important organic scaffolds, including heterocyclic systems and complex natural product precursors.

Synthesis of 2,3-Dihydropyran-4-ones

This compound and its derivatives are valuable precursors for the synthesis of 2,3-dihydropyran-4-ones, a common structural motif in many biologically active compounds. The reaction typically proceeds via an acid-catalyzed hydration of the alkyne followed by an intramolecular cyclization.

Logical Workflow for Dihydropyran-4-one Synthesis

Caption: Acid-catalyzed conversion of this compound derivatives to 2,3-dihydropyran-4-ones.

Experimental Protocol: Synthesis of 5-Diphenylphosphinoyl-2,3-dihydropyran-4-one

This protocol describes the synthesis of a phosphorus-substituted dihydropyran-4-one from a derivative of this compound.

Materials:

-

5-Diphenylphosphinoyl-1-ethoxy-1-buten-3-yne derivative

-

p-Toluenesulfonic acid (TsOH)

-

Tetrahydrofuran (B95107) (THF)

-

Water

Procedure:

-

Dissolve the 5-diphenylphosphinoyl-1-ethoxy-1-buten-3-yne derivative in a mixture of THF and water.

-

Add a catalytic amount of p-toluenesulfonic acid to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 5-diphenylphosphinoyl-2,3-dihydropyran-4-one.

| Entry | Substrate | Acid Catalyst | Solvent | Yield (%) | Reference |

| 1 | 5-Diphenylphosphinoyl-1-ethoxy-1-buten-3-yne derivative | TsOH | THF-H₂O | Not specified | [1] |

| 2 | This compound derivatives | 30% HClO₄ | CH₂Cl₂ | Not specified | [1] |

Synthesis of Spiroketals

The lithium acetylide of cis-1-methoxy-1-buten-3-yne is a potent nucleophile for the construction of spiroketals, which are key structural units in numerous natural products. The reaction involves the addition of the acetylide to a lactone, followed by hydration, hydrolysis, and cyclization.

Experimental Workflow for Spiroketal Synthesis

Caption: Multi-step synthesis of spiroketals from cis-1-methoxy-1-buten-3-yne and a lactone.

General Experimental Protocol: Lactone Alkylation and Spiroketalization

Materials:

-

cis-1-Methoxy-1-buten-3-yne

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Lactone

-

Mercuric sulfate (HgSO₄)

-

Sulfuric acid (H₂SO₄)

Procedure:

-

Formation of the Lithium Acetylide:

-

Dissolve cis-1-methoxy-1-buten-3-yne in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

-

Slowly add one equivalent of n-butyllithium in hexanes.

-

Stir the mixture at -78 °C for 30 minutes.

-

-

Addition to Lactone:

-

Add a solution of the lactone in anhydrous THF to the lithium acetylide solution at -78 °C.

-

Allow the reaction to warm to room temperature and stir until the lactone is consumed (monitor by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

-

Hydration, Hydrolysis, and Cyclization:

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude addition product in a suitable solvent (e.g., acetone (B3395972) or THF).

-

Add a catalytic amount of mercuric sulfate and a few drops of concentrated sulfuric acid.

-

Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

-

Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product.

-

Dry, concentrate, and purify the crude product by column chromatography to yield the spiroketal.

-

| Entry | Lactone | Overall Yield (%) | Notes | Reference |

| 1 | Various lactones | Excellent | Yields excellent yields of spiroketals containing a useful enone functionality. |

Palladium-Catalyzed Cross-Coupling Reactions (Sonogashira Coupling)

This compound serves as a terminal alkyne component in Sonogashira coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides. This reaction is a powerful tool for the synthesis of conjugated enynes.

General Scheme for Sonogashira Coupling

Caption: Palladium-catalyzed Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling of (E)-1-methoxy-1-buten-3-yne with Iodobenzene (B50100)

Materials:

-

(E)-1-Methoxy-1-buten-3-yne

-

Iodobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethylamine (B46881) (Et₂NH)

Procedure:

-

To a stirred mixture of (E)-1-methoxy-1-buten-3-yne (1.2 equivalents), palladium(II) acetate (0.004 equivalents), copper(I) iodide (0.004 equivalents), and triphenylphosphine (0.034 equivalents) in diethylamine at 0 °C, add iodobenzene (1.0 equivalent) dropwise.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the coupled product.

| Entry | Aryl Halide | Catalyst System | Base | Yield (%) | Reference |

| 1 | Iodobenzene | Pd(OAc)₂/CuI/PPh₃ | Et₂NH | Not specified |

Vilsmeier-Haack Reaction

Synthesis of Functionalized Ligands for Metal Complexes

This compound is a valuable reagent for introducing reactive handles onto chelating ligands, such as 1,10-phenanthroline. These functionalized ligands can then be used to synthesize metal complexes with tailored electronic and photophysical properties.

Experimental Protocol: Synthesis of 4,7-bis(this compound)-1,10-phenanthroline

Materials:

-

4,7-Dibromo-1,10-phenanthroline

-

This compound

-

Palladium on carbon (Pd/C)

-

Copper(I) chloride (CuCl)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

In an argon-filled Schlenk tube, add Pd/C, copper(I) chloride, and triphenylphosphine to anhydrous THF.

-

Stir the mixture vigorously for 10 minutes.

-

Add triethylamine, 4,7-dibromo-1,10-phenanthroline, and this compound.

-

Reflux the mixture under argon at 100-110 °C for 24 hours.

-

After completion, filter the crude product twice and concentrate the red filtrate in vacuo to afford a red oil, which is the desired 4,7-bis(this compound)-1,10-phenanthroline.

| Entry | Starting Material | Reagents | Yield (%) | Reference |

| 1 | 4,7-Dibromo-1,10-phenanthroline | This compound, Pd/C, CuCl, PPh₃, Et₃N | Not specified |

Conclusion

This compound is a powerful and versatile reagent in organic synthesis, enabling the construction of a wide array of valuable molecular scaffolds. The protocols outlined in this document provide a foundation for researchers to explore the utility of this building block in their own synthetic endeavors, from the creation of novel heterocyclic libraries to the total synthesis of complex natural products. Further optimization of the presented reaction conditions may be necessary for specific substrates and applications.

References

Application Notes and Protocols: 1-Methoxy-1-buten-3-yne as a Versatile Building Block for Functionalized Aromatics

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methoxy-1-buten-3-yne is a highly versatile and reactive building block in organic synthesis, offering a unique combination of a methoxy-activated enol ether and a terminal alkyne. This dual functionality makes it an exceptional precursor for the construction of a wide array of functionalized aromatic and heteroaromatic systems. Its utility is particularly pronounced in cycloaddition reactions, where it can act as either a diene or a dienophile, leading to the regioselective synthesis of substituted benzenes, phenols, and other valuable aromatic scaffolds. These products are of significant interest in medicinal chemistry and materials science due to their prevalence in pharmaceuticals, agrochemicals, and functional materials.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of functionalized aromatics, focusing on its application in Diels-Alder and other cycloaddition reactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for easy reference.

| Property | Value |

| Molecular Formula | C₅H₆O |

| Molecular Weight | 82.10 g/mol |

| CAS Number | 2798-73-4 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~98-100 °C |

| Density | ~0.9 g/mL |

| Solubility | Soluble in most organic solvents |

Applications in the Synthesis of Functionalized Aromatics

This compound serves as a powerful tool for the synthesis of substituted aromatic compounds, primarily through cycloaddition pathways. The resulting methoxy-substituted aromatic rings can be further functionalized or demethylated to the corresponding phenols, providing access to a diverse range of compounds.

Diels-Alder Reactions

The conjugated enyne system of this compound can participate as a diene component in Diels-Alder reactions, particularly when activated by a substituent. A notable example involves the in situ generation of a more reactive diene species for cycloaddition with electron-deficient dienophiles.

A key strategy involves the conversion of this compound into a more reactive diene, such as a sulfinyl-substituted diene, which then readily undergoes Diels-Alder reactions. The subsequent elimination of the sulfoxide (B87167) group can lead to the formation of an aromatic ring.

Reaction Scheme: Diels-Alder Approach to Functionalized Aromatics

Caption: General workflow for aromatic synthesis via a Diels-Alder reaction.

[2+2+2] Cycloaddition Reactions

Transition metal-catalyzed [2+2+2] cycloaddition reactions of this compound with two alkyne partners provide a direct and atom-economical route to highly substituted benzene (B151609) derivatives.[1] This method allows for the rapid assembly of complex aromatic cores with excellent control over the substitution pattern.[1]

Reaction Scheme: [2+2+2] Cycloaddition for Benzene Synthesis

Caption: Synthesis of substituted benzenes via [2+2+2] cycloaddition.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound as a building block for functionalized aromatics.

Protocol 1: Synthesis of a Functionalized Anisole via Diels-Alder Reaction and Aromatization

This protocol is a representative example and may require optimization for specific substrates.

Materials:

-

This compound

-

Benzenesulfenyl chloride

-

Dimethyl acetylenedicarboxylate (B1228247) (DMAD)

-

Toluene (B28343), anhydrous

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate, saturated solution

-

Magnesium sulfate, anhydrous

-

Silica (B1680970) gel for column chromatography

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

Step 1: In situ generation of 1-Methoxy-4-(phenylsulfinyl)-1,3-butadiene

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq) in anhydrous toluene.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of benzenesulfenyl chloride (1.0 eq) in anhydrous toluene dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, dissolve m-CPBA (1.1 eq) in DCM.

-

Add the m-CPBA solution to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

The resulting solution contains the crude 1-methoxy-4-(phenylsulfinyl)-1,3-butadiene and is used directly in the next step.

Step 2: Diels-Alder Cycloaddition

-

To the crude diene solution from Step 1, add dimethyl acetylenedicarboxylate (DMAD) (1.2 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step 3: Aromatization

-

Upon completion of the Diels-Alder reaction, cool the mixture to room temperature.

-

Add a mild, non-nucleophilic base (e.g., DBU, 1.5 eq) to the reaction mixture.

-

Stir at room temperature for 2 hours to facilitate the elimination of the phenylsulfinyl group.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired functionalized anisole.

Quantitative Data (Representative)

| Reactant 1 | Reactant 2 | Product | Yield (%) |

| This compound derived diene | DMAD | Dimethyl 3-methoxyphthalate | 65-75 |

Protocol 2: Demethylation of Methoxy-Aromatics to Phenols

This protocol describes a general method for the conversion of the synthesized methoxy-substituted aromatics into the corresponding phenols.

Materials:

-

Methoxy-substituted aromatic compound

-

Boron tribromide (BBr₃), 1.0 M solution in DCM

-

Dichloromethane (DCM), anhydrous

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Standard laboratory glassware and inert atmosphere setup

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve the methoxy-substituted aromatic compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to -78 °C.

-

Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of methanol.

-

Add a saturated aqueous solution of sodium bicarbonate to neutralize the reaction.

-

Extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure phenol.

Quantitative Data (Representative)

| Starting Material | Product | Yield (%) |

| Dimethyl 3-methoxyphthalate | Dimethyl 3-hydroxyphthalate | 85-95 |

Logical Relationships and Workflows

The synthesis of functionalized aromatics from this compound typically follows a logical progression of activation, cycloaddition, and subsequent functional group manipulation.

Caption: Logical workflow for aromatic synthesis from this compound.

Conclusion

This compound is a valuable and versatile C5 building block for the synthesis of functionalized aromatic compounds. Its unique electronic and structural features enable its participation in various cycloaddition reactions, providing efficient and regioselective access to substituted anisoles and phenols. The protocols outlined in this document serve as a guide for researchers to explore the rich chemistry of this reagent in the development of novel aromatic molecules for applications in drug discovery and materials science. Further exploration of its reactivity with a broader range of reaction partners is anticipated to uncover new synthetic methodologies and expand its utility in organic synthesis.

References

Application Notes and Protocols: Synthesis of Natural Product Precursors Using 1-Methoxy-1-buten-3-yne

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of 1-methoxy-1-buten-3-yne as a versatile building block in the synthesis of natural product precursors. The unique combination of a methoxy-substituted double bond and a terminal alkyne allows for a variety of transformations, including cross-coupling reactions, nucleophilic additions, and the formation of complex heterocyclic systems.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an effective coupling partner in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This methodology allows for the straightforward introduction of the enyne functionality into aromatic and vinylic systems, which are key structural motifs in numerous natural products.

Table 1: Palladium-Catalyzed Cross-Coupling of (E)-1-Methoxy-1-buten-3-yne with Iodobenzene (B50100)

| Entry | Aryl Halide | Catalyst | Co-catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |

| 1 | Iodobenzene | Pd(OAc)₂ | CuI | PPh₃ | Diethylamine | Reflux | N/A | (E)-1-Methoxy-4-phenyl-1-buten-3-yne | N/A |

Experimental Protocol: Synthesis of (E)-1-Methoxy-4-phenyl-1-buten-3-yne

Materials:

-

(E)-1-Methoxy-1-buten-3-yne

-

Iodobenzene

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (B44618) (PPh₃)

-

Diethylamine (anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

To a stirred mixture of (E)-1-methoxy-1-buten-3-yne (1.2 eq.), palladium(II) acetate (0.003 eq.), copper(I) iodide (0.004 eq.), and triphenylphosphine (0.03 eq.) in anhydrous diethylamine, add iodobenzene (1.0 eq.) dropwise at 0 °C under an inert atmosphere.

-

After the addition is complete, the reaction mixture is heated to reflux.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel to afford the desired product, (E)-1-methoxy-4-phenyl-1-buten-3-yne.

Alkylation and Silylation of Lithiated this compound

The terminal alkyne of this compound can be readily deprotonated with a strong base to form a lithium acetylide. This nucleophile can then be reacted with various electrophiles, such as alkyl halides or silyl (B83357) chlorides, to generate substituted enynes. These products are valuable precursors for the synthesis of 1,3-diynes and 1,4-bis-silyl-1,3-butadiynes.

Table 2: Synthesis of Substituted Methoxyenynes and Diynes

| Entry | Electrophile | Base | Product | Subsequent Reaction | Final Product |

| 1 | R-X (Alkyl Halide) | n-BuLi | 1-Methoxy-4-alkyl-1-buten-3-yne | 1. LDA, 2. R₃SiCl | 1-Trialkylsilyl-4-alkyl-1,3-butadiyne |

| 2 | R₃SiCl (Silyl Chloride) | n-BuLi | 1-Methoxy-4-silyl-1-buten-3-yne | 1. LDA, 2. R₃SiCl | 1,4-Bis-silyl-1,3-butadiyne |

Experimental Protocol: General Procedure for Alkylation/Silylation and Conversion to Diynes

Materials:

-

(Z)-1-Methoxy-1-buten-3-yne

-

n-Butyllithium (n-BuLi) in hexanes

-

Alkyl halide or Trialkylsilyl chloride

-

Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (THF, anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

Part A: Synthesis of Substituted Methoxyenyne

-

Dissolve (Z)-1-methoxy-1-buten-3-yne (1.0 eq.) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.0 eq.) dropwise and stir the mixture for 30 minutes at -78 °C.

-

Add the electrophile (alkyl halide or silyl chloride, 1.1 eq.) and allow the reaction to warm slowly to room temperature.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution and extract the product with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Part B: Conversion to Silylated Diyne

-

To a solution of the substituted methoxyenyne (1.0 eq.) in anhydrous THF at -78 °C, add a solution of LDA (1.1 eq.) in THF.

-

Stir the mixture for 1 hour at -78 °C.

-

Add a trialkylsilyl chloride (1.2 eq.) and allow the reaction to warm to room temperature.

-

Work up the reaction as described in Part A and purify the product by chromatography.

Synthesis of Spiroketals via Addition to Lactones

This compound serves as a key reagent for the construction of spiroketals, a common structural motif in many biologically active natural products. The synthesis involves the nucleophilic addition of the lithium acetylide of this compound to a lactone, followed by a sequence of transformations to yield the spiroketal.[1]

Table 3: Spiroketal Synthesis from Lactones

| Entry | Lactone Substrate | Key Steps | Product |

| 1 | γ-Butyrolactone | 1. Addition of lithiated 1-methoxy-1-buten-3-yne2. Hydration of alkyne3. Hydrolysis of enol ether4. Cyclization | Spiroketal with enone functionality |

Experimental Protocol: General Procedure for Spiroketal Synthesis

Materials:

-

(Z)-1-Methoxy-1-buten-3-yne

-

n-Butyllithium (n-BuLi) in hexanes

-

Lactone

-

Mercuric sulfate (HgSO₄)

-

Sulfuric acid (H₂SO₄)

-

Acetone/Water

-

Tetrahydrofuran (THF, anhydrous)

-

Argon or Nitrogen atmosphere

Procedure:

-

Generate the lithium acetylide of (Z)-1-methoxy-1-buten-3-yne as described in the alkylation protocol (Part A, steps 1-2).

-

Add a solution of the lactone (1.0 eq.) in anhydrous THF to the lithium acetylide solution at -78 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the lactone is consumed (monitored by TLC).

-

Quench the reaction with saturated aqueous ammonium chloride and extract with diethyl ether.

-

Dry, filter, and concentrate the organic extracts. Purify the intermediate hydroxy enyne by column chromatography.

-

To a solution of the purified intermediate in acetone/water, add a catalytic amount of mercuric sulfate and a few drops of concentrated sulfuric acid.

-

Stir the mixture at room temperature until the hydration and subsequent cyclization are complete.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract the product with ethyl acetate.

-

Dry the combined organic layers, filter, and concentrate. Purify the resulting spiroketal by column chromatography.

These protocols highlight the versatility of this compound as a valuable tool for the synthesis of complex molecular architectures found in natural products. The ability to participate in cross-coupling, nucleophilic additions, and to serve as a precursor for multicomponent reactions makes it an indispensable reagent for synthetic chemists in academia and industry.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diels-Alder Reactions of 1-Methoxy-1-buten-3-yne

Welcome to the technical support center for the optimization of Diels-Alder reactions involving 1-methoxy-1-buten-3-yne. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate successful experimentation.

Troubleshooting Guide

This section addresses common issues encountered during the Diels-Alder reaction of this compound and provides systematic approaches to resolve them.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Diene Instability/Polymerization: this compound can be prone to polymerization, especially at elevated temperatures. 2. Low Reactivity of Dienophile: The dienophile may not be sufficiently electron-deficient. 3. Inappropriate Reaction Temperature: The thermal energy may be insufficient for the reaction to proceed or too high, leading to decomposition. 4. Ineffective Catalyst: If using a Lewis acid, it may be poisoned by impurities or not suitable for the specific substrate combination. | 1. Use freshly prepared or purified this compound. Consider generating it in situ if possible. Keep reaction temperatures as low as feasible. 2. Use a dienophile with strong electron-withdrawing groups.[1][2] 3. Screen a range of temperatures. For highly reactive dienophiles, reactions may proceed at room temperature or below. For less reactive partners, gentle heating may be required. 4. Ensure all reagents and solvents are anhydrous when using Lewis acids. Screen different Lewis acids (e.g., ZnCl₂, Et₂AlCl, BF₃·OEt₂) to find the optimal catalyst.[3] |

| Formation of Multiple Products (Poor Regioselectivity) | 1. Similar Steric and Electronic Effects: The substituents on the diene and dienophile may not provide a strong directing effect for a single regioisomer. 2. Thermal vs. Catalyzed Conditions: Thermal reactions may offer less regioselectivity compared to Lewis acid-catalyzed reactions. | 1. Lowering the reaction temperature can sometimes improve regioselectivity. 2. Employ a Lewis acid catalyst. The coordination of the Lewis acid to the dienophile can enhance the electronic differences between the carbons of the double bond, leading to improved regioselectivity.[4][5][6] |

| Side Product Formation | 1. Retro-Diels-Alder Reaction: At high temperatures, the Diels-Alder adduct may revert to the starting materials. 2. Dienophile Polymerization: Some activated dienophiles can polymerize under the reaction conditions. 3. Hydrolysis of Enol Ether: The methoxy (B1213986) group of the diene is sensitive to acidic conditions and water, which can lead to hydrolysis of the initial adduct. | 1. Use the lowest possible reaction temperature that allows for a reasonable reaction rate. 2. Add a radical inhibitor (e.g., hydroquinone) to the reaction mixture if dienophile polymerization is suspected. 3. Ensure strictly anhydrous conditions. Use a non-protic solvent. If an acidic workup is required, perform it at low temperatures and for a short duration. |

| Difficulty in Product Isolation/Purification | 1. Product Instability: The initial Diels-Alder adduct may be unstable under purification conditions (e.g., on silica (B1680970) gel). 2. Similar Polarity of Product and Starting Materials: Co-elution during column chromatography can be an issue. | 1. If the adduct is an intermediate for a subsequent reaction, consider telescoping the reaction sequence without isolating the intermediate. If isolation is necessary, try purification methods other than silica gel chromatography, such as recrystallization or distillation. 2. Adjust the solvent system for chromatography to achieve better separation. Derivatization of the product to a more stable or less polar compound before purification can also be an option. |

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for a Diels-Alder reaction with this compound?

A1: Due to the electron-rich nature of the enol ether, this compound is expected to react well with electron-poor dienophiles.[1][2] For highly activated dienophiles like maleic anhydride, the reaction may proceed under thermal conditions, potentially at or slightly above room temperature. For less reactive dienophiles, a Lewis acid catalyst is often employed to accelerate the reaction and improve selectivity.[3] Common solvents include toluene, dichloromethane, or tetrahydrofuran (B95107) under an inert atmosphere.

Q2: How does the alkyne moiety of this compound affect the Diels-Alder reaction?

A2: In a Diels-Alder reaction, the conjugated diene system is the this compound's enol ether and the adjacent double bond of the butenyne system. The alkyne itself does not directly participate in the [4+2] cycloaddition. However, its electron-withdrawing nature can influence the overall electron density and reactivity of the diene system.

Q3: Can I use thermal conditions instead of a Lewis acid catalyst?

A3: Yes, thermal Diels-Alder reactions are possible, especially with highly reactive dienophiles. However, Lewis acid catalysis often offers several advantages, including faster reaction rates, milder reaction conditions (lower temperatures), and improved regio- and stereoselectivity.[3] If a thermal reaction is sluggish or gives poor selectivity, switching to a catalyzed process is a recommended optimization step.

Q4: How can I predict the regioselectivity of the reaction?

A4: The regioselectivity of the Diels-Alder reaction is governed by the electronic properties of the diene and dienophile.[4][5][6] For this compound, the methoxy group is electron-donating, which increases the electron density at the C4 position of the diene system. In a normal-electron-demand Diels-Alder reaction, this carbon will preferentially bond to the more electron-deficient carbon of the dienophile. Drawing resonance structures of both reactants can help in predicting the major regioisomer.

Q5: My reaction is not working. What is the first thing I should check?